molecular formula C14H14O3S B14248061 4,4'-[Sulfinylbis(methylene)]diphenol CAS No. 189639-17-6

4,4'-[Sulfinylbis(methylene)]diphenol

Cat. No.: B14248061
CAS No.: 189639-17-6
M. Wt: 262.33 g/mol
InChI Key: QFXUNMDJQJDSDP-UHFFFAOYSA-N
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Description

4,4'-[Sulfinylbis(methylene)]diphenol is a high-purity organic compound of significant interest in synthetic and polymer chemistry research. This bisphenol derivative is characterized by its sulfinyl-bis(methylene) bridge, a feature that may influence its electronic properties and conformational flexibility compared to other bisphenols. Researchers utilize this compound primarily as a key monomer or building block in the development of novel polymeric materials, including advanced epoxy resins and polycarbonates, where its structure can impart specific thermal and mechanical properties to the resulting polymer. Its potential applications also extend to the synthesis of specialized ligands for metal-organic frameworks (MOFs) and other coordination polymers. The product is provided with comprehensive analytical data to ensure identity and purity for critical research applications. This product is designated 'For Research Use Only' (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189639-17-6

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)methylsulfinylmethyl]phenol

InChI

InChI=1S/C14H14O3S/c15-13-5-1-11(2-6-13)9-18(17)10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2

InChI Key

QFXUNMDJQJDSDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)CC2=CC=C(C=C2)O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Routes to 4,4'-[Sulfinylbis(methylene)]diphenol

The most direct and common pathway to this compound involves a two-step process: the synthesis of the corresponding sulfide (B99878) precursor, 4,4'-[Thiobis(methylene)]diphenol, followed by its selective oxidation.

The synthesis of the precursor, also known as bis(4-hydroxybenzyl)sulfide, can be achieved through the reaction of 4-hydroxybenzyl alcohol or a derivative with a sulfur source. One established method involves the reaction of 2,6-di-tert-butyl-4-hydroxymethylphenol with sodium selenide, suggesting an analogous pathway for the non-tert-butylated phenol (B47542). Another route involves the nucleophilic substitution reaction between a 4-hydroxybenzyl halide and a sulfide salt. For instance, reacting 4-chloromethylphenol with sodium sulfide can yield the desired bis(4-hydroxybenzyl)sulfide.

Once the sulfide precursor is obtained, the subsequent step is the selective oxidation of the thioether linkage to a sulfoxide (B87167). A variety of oxidizing agents can be employed for this transformation. Care must be taken to avoid over-oxidation to the corresponding sulfone.

Mechanistic Considerations in C-S and C-O Bond Formation

The formation of the precursor, 4,4'-[Thiobis(methylene)]diphenol, primarily involves the creation of two C-S bonds. In the case of reacting a 4-hydroxybenzyl halide with a sulfide source, the mechanism is a straightforward nucleophilic substitution (SN2) reaction. The sulfur nucleophile attacks the electrophilic benzylic carbon, displacing the halide leaving group. The presence of the phenolic hydroxyl group can influence the reactivity, and the reaction is typically carried out under basic conditions to deprotonate the phenol, increasing its nucleophilicity if it were to participate in side reactions, though the primary reaction occurs at the benzylic position.

The key transformation to yield the target compound is the oxidation of the sulfide to a sulfoxide. This reaction is generally understood to proceed via an electrophilic attack of the oxidizing agent on the electron-rich sulfur atom of the thioether. For instance, with hydrogen peroxide, the reaction involves a one-step oxygen-transfer mechanism. The sulfur atom attacks one of the peroxide's oxygen atoms, leading to the formation of the S=O bond and the cleavage of the O-O bond. The transition state involves a simultaneous bond-forming and bond-breaking process. The phenolic hydroxyl groups are generally stable under these mild oxidation conditions.

Optimization of Reaction Parameters and Yield Enhancement

To achieve a high yield of this compound and minimize the formation of the sulfone byproduct, careful optimization of reaction parameters is crucial. Key variables include the choice of oxidant, reaction temperature, reaction time, and the stoichiometry of the reactants.

Table 1: Optimization Parameters for Sulfide to Sulfoxide Oxidation

Parameter Consideration Typical Conditions
Oxidant Selectivity for mono-oxidation is key. Hydrogen peroxide (H₂O₂) is a common and "green" choice. 30% Aqueous H₂O₂
Stoichiometry A slight excess of the sulfide relative to the oxidant, or a 1:1 molar ratio, is often used to prevent over-oxidation. Sulfide:H₂O₂ ratio of 1:1 to 1:1.2
Temperature Lower temperatures generally favor the formation of the sulfoxide over the sulfone. Room temperature to 40°C
Catalyst While the reaction can proceed without a catalyst, various metal and organocatalysts can improve efficiency and selectivity. Transition-metal-free systems or organocatalysts like 2,2,2-trifluoroacetophenone (B138007). organic-chemistry.org
Solvent The choice of solvent can influence reaction rates and solubility of reactants. Glacial acetic acid, ethanol, or aqueous buffers. organic-chemistry.orgnih.gov

| Reaction Time | Monitored by techniques like Thin Layer Chromatography (TLC) to stop the reaction upon consumption of the starting sulfide. | Varies from minutes to several hours. |

By carefully controlling these parameters, the selective synthesis of the desired sulfoxide can be maximized, leading to higher yields and simplified purification processes. For example, a general method for the oxidation of sulfides to sulfoxides involves slowly adding 30% hydrogen peroxide to a solution of the sulfide in glacial acetic acid at room temperature. nih.gov

Indirect Synthesis via Functionalized Precursors and Derivatization

Synthesis from 4-(Ethoxymethyl)phenol (B122213) and Analogues

A synthetic route starting from 4-(ethoxymethyl)phenol is not well-documented in the scientific literature for the preparation of this compound. Hypothetically, such a synthesis would require the cleavage of the ether linkage and subsequent introduction of the sulfur moiety, followed by oxidation. This would likely involve a multi-step process with significant challenges in achieving selectivity and high yields, making it a less common or practical approach compared to direct methods.

Synthetic Strategies for Related Bis(hydroxybenzyl) Sulfoxides

The synthetic strategies developed for this compound can be readily adapted to produce a variety of related bis(hydroxybenzyl) sulfoxides. By starting with different substituted phenols, a library of analogues with diverse electronic and steric properties can be generated.

For instance, using precursors like p-cresol (B1678582) or 2,6-di-tert-butylphenol (B90309) would lead to the corresponding methylated or sterically hindered bis(hydroxybenzyl) sulfides. These precursors can then be oxidized under the optimized conditions previously described to yield the target sulfoxides. The general synthetic scheme would remain the same: formation of the sulfide followed by selective oxidation.

Table 2: Examples of Precursors for Related Bis(hydroxybenzyl) Sulfoxides

Precursor Phenol Resulting Sulfide Target Sulfoxide
p-Cresol 4,4'-[Thiobis(methylene)]bis(2-methylphenol) 4,4'-[Sulfinylbis(methylene)]bis(2-methylphenol)
2-tert-Butylphenol 4,4'-[Thiobis(methylene)]bis(3-tert-butylphenol) 4,4'-[Sulfinylbis(methylene)]bis(3-tert-butylphenol)

This modular approach allows for the systematic modification of the aromatic rings, which is valuable for structure-activity relationship studies in various applications.

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the chemical processes. Key areas of improvement include the use of safer solvents, less hazardous reagents, and energy-efficient reaction conditions.

The oxidation of the sulfide precursor is a prime target for green innovation. Traditional oxidizing agents can be hazardous and produce toxic byproducts. In contrast, hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant because its only byproduct is water. nih.govresearchgate.net The use of H₂O₂ in transition-metal-free conditions further enhances the environmental friendliness of the synthesis. nih.gov

Recent advancements in catalysis also offer green alternatives. Organocatalysis, for example, using small organic molecules like 2,2,2-trifluoroacetophenone to catalyze H₂O₂ oxidations, avoids the use of heavy metals. organic-chemistry.org Furthermore, photocatalytic methods that utilize visible light as an energy source and molecular oxygen from the air as the oxidant represent a highly sustainable approach to sulfoxide synthesis. acs.org

Table 3: Green Chemistry Approaches to Sulfide Oxidation

Approach Principle Advantages
Green Oxidant Use of H₂O₂ or O₂ Atom economy is high; byproduct is water or nonexistent. nih.govacs.org
Catalyst Choice Transition-metal-free, organocatalysis, or photocatalysis Reduces heavy metal waste and toxicity. organic-chemistry.orgnih.govacs.org
Solvent Selection Use of water, ethanol, or solvent-free conditions Reduces use of volatile organic compounds (VOCs).

| Energy Efficiency | Mild reaction conditions (e.g., room temperature) | Lower energy consumption. nih.gov |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 4,4 Sulfinylbis Methylene Diphenol

Reactions Involving the Phenolic Hydroxyl Groups

The phenolic hydroxyl groups are primary sites of reactivity in 4,4'-[Sulfinylbis(methylene)]diphenol, readily participating in reactions typical of phenols, such as esterification and etherification. These reactions are fundamental to the synthesis of various derivatives and polymeric materials.

The presence of two phenolic hydroxyl groups allows this compound to act as a diol in condensation polymerization reactions.

Esterification: This compound can undergo esterification with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters. The reaction typically proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl group. The use of activating agents or the conversion of the carboxylic acid to a more reactive species like an acid chloride facilitates this process. While specific studies on the polyesterification of this compound are not extensively documented, the principles of polyester (B1180765) formation from other bisphenols, such as Bisphenol A, are well-established and analogous.

Table 1: Examples of Polyester Synthesis from Bisphenols

Bisphenol Dicarboxylic Acid/Derivative Catalyst/Conditions Polymer Type
Bisphenol A Terephthaloyl chloride Interfacial polymerization Aromatic Polyester
Bisphenol A Isophthaloyl chloride High-temperature solution polymerization Aromatic Polyester
4,4'-Biphenol Adipoyl chloride Phase-transfer catalysis Semi-aromatic Polyester

Etherification: The phenolic hydroxyl groups can be converted to ether linkages through reactions such as the Williamson ether synthesis. masterorganicchemistry.com This involves the deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com This reaction is crucial for the synthesis of polyethers and epoxy resins. For instance, reaction with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide (B78521) yields a diglycidyl ether, a common precursor for epoxy resins. google.comgoogle.com The resulting epoxy resin can then be cured with various hardeners to form a cross-linked thermoset polymer with high performance characteristics. researchgate.net

Table 2: Etherification Reactions of Phenolic Compounds

Phenolic Compound Reagent Base/Conditions Product Type
Phenol Benzyl bromide Sodium hydride Benzyl phenyl ether
Bisphenol A Epichlorohydrin Sodium hydroxide Bisphenol A diglycidyl ether (epoxy resin precursor) google.comgoogle.com
Catechol Dichloromethane Sodium hydroxide Methylene (B1212753) dioxybenzene

The aromatic rings of this compound are activated towards electrophilic aromatic substitution by the electron-donating hydroxyl groups. The hydroxyl group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the -OH group. quora.comsparkl.mequora.comgauthmath.com In this specific molecule, the para position is already substituted by the methylene-sulfoxide bridge. Therefore, electrophilic substitution is expected to occur at the ortho positions (C2, C6, C2', and C6') relative to the hydroxyl groups.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts alkylation/acylation.

Halogenation: The reaction with halogens such as bromine or chlorine, typically in the presence of a catalyst or in a polar solvent, is expected to yield di- or tetra-halogenated products, with substitution occurring at the ortho positions. For instance, the bromination of similar diphenols like 4,4'-isopropylidene diphenol (Bisphenol A) proceeds readily to give tetrabromobisphenol A, where bromine atoms are introduced at all four ortho positions to the hydroxyl groups. libretexts.orgmasterorganicchemistry.combyjus.com

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. This reaction introduces nitro (-NO2) groups onto the aromatic rings, again, at the ortho positions. The extent of nitration can be controlled by the reaction conditions.

Transformations of the Sulfoxide (B87167) Moiety

The sulfoxide group is a key functional group that can undergo both oxidation and reduction, and its stereogenic nature allows for the possibility of chiral induction.

Oxidation: The sulfoxide moiety in this compound can be oxidized to the corresponding sulfone, 4,4'-[Sulfonylbis(methylene)]diphenol. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. nih.govgaylordchemical.comnih.govbohrium.com The oxidation of sulfides to sulfoxides is often a competing reaction, but with stronger oxidizing agents or harsher conditions, the sulfone is the major product. nih.gov For example, the oxidation of dibenzyl sulfoxide to dibenzyl sulfone can be readily accomplished.

Reduction: The sulfoxide can be reduced back to the corresponding sulfide (B99878), 4,4'-[Thiobis(methylene)]diphenol. A variety of reducing agents can be employed for this purpose, including metal hydrides, phosphine-based reagents, and catalytic hydrogenation. rsc.orgresearchgate.netacs.orgresearchgate.netacs.org The choice of reducing agent can be critical to avoid the reduction of other functional groups in the molecule. For instance, systems like MnBr(CO)5/HSiR3 have been shown to be effective for the reduction of diaryl and dibenzyl sulfoxides. rsc.org

Table 3: Common Reagents for Sulfoxide Transformations

Transformation Reagent Conditions
Oxidation to Sulfone Hydrogen Peroxide (H₂O₂) nih.govbohrium.com Acidic or basic catalysis
m-Chloroperoxybenzoic acid (m-CPBA) Inert solvent
Potassium Permanganate (KMnO₄) Varies
Reduction to Sulfide Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether
Sodium Borohydride (NaBH₄) / Lewis acid Varies
Triphenylphosphine (PPh₃) Varies
MnBr(CO)₅ / Phenylsilane (PhSiH₃) rsc.org Toluene, reflux rsc.org

The sulfur atom in the sulfoxide group is a stereocenter, meaning that this compound is a chiral molecule. While it is typically synthesized as a racemic mixture, the potential for asymmetric synthesis or resolution exists.

Asymmetric Oxidation: The synthesis of an enantiomerically enriched form of this compound could be achieved through the asymmetric oxidation of the corresponding sulfide, 4,4'-[Thiobis(methylene)]diphenol. This can be accomplished using chiral oxidizing agents or metal catalysts with chiral ligands. ucc.ienih.govscispace.comucc.ieresearchgate.net For example, modified Sharpless epoxidation reagents (titanium isopropoxide with chiral diethyl tartrate) have been successfully used for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides. researchgate.net

Stereoselective Reduction: The kinetic resolution of racemic this compound could potentially be achieved through stereoselective reduction, where one enantiomer is reduced to the sulfide faster than the other, leaving the unreacted sulfoxide enriched in the other enantiomer. This often involves the use of chiral reducing agents or catalysts.

Mechanistic Investigations of Reaction Pathways

While specific mechanistic studies on this compound are not widely reported, the mechanisms of its characteristic reactions can be inferred from well-established principles of organic chemistry.

The Pummerer rearrangement is a potential reaction pathway for sulfoxides bearing an α-hydrogen, which is not the case for this molecule as the sulfoxide is flanked by methylene groups which are in turn attached to aromatic rings. However, derivatives with α-hydrogens could undergo this reaction. The Pummerer rearrangement involves the reaction of a sulfoxide with an activating agent like acetic anhydride, leading to the formation of an α-acyloxy thioether. wikipedia.orgresearchgate.netnih.gov

The thermal decomposition of polymers derived from this compound is an area where mechanistic studies would be of interest. The sulfoxide linkage may represent a point of thermal instability. Thermal degradation studies on related poly(ether sulfone)s have shown that the initial degradation often involves the scission of the sulfone or ether linkages. researchgate.netmdpi.comsemanticscholar.orgdntb.gov.uamdpi.com Similar studies on polymers containing the sulfoxide linkage would elucidate the degradation pathways and the nature of the evolved products.

In electrophilic aromatic substitution , the mechanism involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). The activating and ortho-, para-directing effect of the hydroxyl group is due to its ability to donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the positive charge in the arenium ion, particularly when the attack occurs at the ortho and para positions. quora.comsparkl.mequora.comgauthmath.comstackexchange.com

Radical Reaction Mechanisms Associated with Sulfoxide Functionality

The sulfoxide group has been a subject of study in the context of radical chemistry. While sulfinyl radicals have historically been underutilized in synthetic chemistry compared to their sulfonyl and thiyl counterparts, recent methodologies have demonstrated their potential. nih.govscispace.com The challenges with sulfinyl radicals lie in their tendency to undergo reversible addition to pi systems and to homodimerize. scispace.com

A key strategy to harness the reactivity of sulfinyl radicals involves their generation from precursors like sulfinyl sulfones. nih.gov The proposed mechanism for generating these radicals begins with the homolytic fission of the S–S bond in a sulfinyl sulfone, which yields both a sulfonyl radical and a sulfinyl radical. nih.govscispace.com The sulfonyl radical can then readily add to a π-bond, creating a carbon-centered radical. nih.gov This newly formed, highly reactive carbon-centered radical can then be trapped by the sulfinyl radical. nih.govscispace.com This sequential process of sulfonyl radical addition followed by sulfinyl radical coupling effectively suppresses the undesired homo-coupling of the sulfinyl radical and prevents β-elimination. nih.gov

Another approach utilizes alkyl sulfoxides as precursors to form alkyl radicals through the formation of an electron-donor-acceptor (EDA) complex. chemrxiv.org For instance, alkyl sulfoxides can form EDA complexes with N-methoxy pyridinium (B92312) salts. chemrxiv.org Upon irradiation with visible light, this complex can undergo a cascade of radical processes, demonstrating the sulfoxide's role as a versatile handle for initiating radical transformations. chemrxiv.org This approach is significant as it allows for the generation of alkyl radicals that might be difficult to access through other means. chemrxiv.org

Catalytic Conversions and Reaction Kinetics (e.g., Ir-catalyzed reactions of related sulfoxides)

The sulfoxide group in molecules structurally similar to this compound can participate in catalytic cycles, particularly with transition metals like Iridium (Ir). Studies on dibenzyl sulfoxide, a closely related compound, have shown that Ir-catalysts can facilitate various transformations. rsc.org

For example, an Ir-I catalyst has been used in reactions involving dibenzyl sulfoxide and manganese acetate (B1210297) (Mn(OAc)₃·2H₂O). rsc.org The reaction conditions, such as temperature and the presence of additives, significantly influence the reaction's outcome and the yield of the products. The reaction is typically conducted in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) at elevated temperatures. rsc.org

The efficiency of these catalytic conversions is sensitive to several factors. For instance, the temperature plays a crucial role in product yield. In one study, the reaction of an Ir-I complex at 90 °C for 24 hours resulted in a 26% yield of the product, whereas lowering the temperature to 60 °C for the same duration decreased the yield to 8%. rsc.org At room temperature, only a trace amount of the product was observed. rsc.org Additives can also have a substantial impact. The addition of silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) was found to affect the recovery of the catalyst and the yield of the final product. rsc.org

Below are interactive tables summarizing the kinetic data from related Ir-catalyzed reactions.

Table 1: Effect of Temperature on Ir-Catalyzed Reaction Yield

EntryTemperature (°C)Time (h)Catalyst Recovery Yield (%)Product Yield (%)
190245726
26024748
3Room Temp.2496Trace

Data derived from experiments on an Ir-I complex. rsc.org

Table 2: Influence of Additives on Ir-Catalyzed Reaction

EntryAdditiveCatalyst Recovery Yield (%)Product Yield (%)
10.4 equiv AgNTf₂3243
20.2 equiv AgTFA5040
30.2 equiv Mg(NTf₂)₂7314

Reaction conditions: Ir-I catalyst, 24h. rsc.org

These studies on analogous sulfoxides indicate that the this compound molecule possesses reactive sites amenable to sophisticated catalytic transformations, offering pathways for synthesizing more complex chemical structures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

While direct experimental spectra for 4,4'-[Sulfinylbis(methylene)]diphenol are not widely published, the expected ¹H and ¹³C NMR spectral data can be reliably predicted based on its chemical structure and comparison with closely related analogs such as (sulfinylbis(methylene))dibenzene and various substituted phenols.

The ¹H NMR spectrum is expected to show distinct signals for the phenolic hydroxyl protons, the aromatic protons, and the methylene (B1212753) bridge protons. The hydroxyl (O-H) proton signal would typically appear as a broad singlet in the downfield region, with its chemical shift being sensitive to solvent and concentration. The aromatic protons on the para-substituted rings would present as a classic AA'BB' system, resulting in two doublets. The protons ortho to the hydroxyl group are expected to be shifted upfield compared to those ortho to the methylene group due to the electron-donating nature of the hydroxyl group. The methylene (CH₂) protons adjacent to the chiral sulfoxide (B87167) group are diastereotopic and would likely appear as a pair of doublets (an AB quartet).

The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbon atoms of the methylene bridges would resonate in the aliphatic region. The aromatic region would display four distinct signals corresponding to the ipso-carbon attached to the hydroxyl group, the carbon attached to the methylene group, and the two remaining aromatic CH carbons. The chemical shifts are significantly influenced by the attached functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityAssignment
~9.5Broad SingletPhenolic O-H
~7.1Doublet2H, Aromatic (ortho to CH₂)
~6.7Doublet2H, Aromatic (ortho to OH)
~4.0AB quartet4H, Methylene (CH₂)

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~157Aromatic C-O
~131Aromatic C-H (ortho to CH₂)
~122Aromatic C-CH₂
~116Aromatic C-H (ortho to OH)
~55Methylene C (CH₂)

To unambiguously assign proton and carbon signals and to understand the spatial relationships between different parts of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. For this compound, strong cross-peaks would be expected between the adjacent aromatic protons, confirming their ortho relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the predicted proton signals for the methylene and aromatic CH groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. Key correlations would be observed from the methylene protons to the aromatic carbons (the ipso-carbon C-CH₂ and the ortho carbons), which would be instrumental in confirming the connection of the methylene bridge to the phenol (B47542) rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to study the conformation of the molecule, for instance, by observing through-space interactions between the methylene protons and the protons on the aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Studiesrsc.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylene groups would be observed in the 2850-2960 cm⁻¹ range. A key diagnostic peak is the S=O sulfoxide stretch, which is expected to appear as a strong band around 1040-1050 cm⁻¹. rsc.org The aromatic C=C ring stretching vibrations typically result in several bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, providing clear signals for the substituted benzene (B151609) rings. The S=O stretch is also typically Raman active.

Table 3: Predicted Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration Type
3500-3200 (broad)O-H Stretch (Phenolic)
3100-3000Aromatic C-H Stretch
2960-2850Aliphatic C-H Stretch (CH₂)
1600, 1500Aromatic C=C Ring Stretch
1050-1040S=O Stretch (Sulfoxide)

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions within the phenol rings. Phenol itself typically exhibits absorption maxima around 210 nm and 270 nm. The presence of the sulfinylbis(methylene) bridge may cause slight shifts (either bathochromic or hypsochromic) in these absorption bands. The exact position of the absorption maxima (λ_max) would be influenced by the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation patterns. The nominal molecular weight of this compound is 264 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 264. The fragmentation of the molecule would likely proceed through characteristic pathways for benzylic sulfoxides. A primary fragmentation route would be the cleavage of the carbon-sulfur bond. This could lead to the formation of a p-hydroxybenzyl cation (m/z = 107), which would be a prominent peak. Another likely fragmentation would involve the loss of a p-hydroxybenzyl radical (•CH₂C₆H₄OH), resulting in an ion at m/z 157 ([M - 107]⁺). Further fragmentation of these primary ions would lead to smaller, characteristic ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of the molecular ion.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment Ion
264[M]⁺, Molecular Ion
157[M - CH₂C₆H₄OH]⁺
107[CH₂C₆H₄OH]⁺, p-hydroxybenzyl cation (base peak)

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details of the molecule.

As of now, a published crystal structure for this compound is not available in open-access crystallographic databases. However, analysis of related structures, such as dibenzyl sulfoxide, suggests that the molecule would adopt a non-planar conformation. nih.gov The geometry around the sulfur atom is expected to be trigonal pyramidal, with the sulfoxide oxygen and the two methylene carbons forming the base. The two phenol rings are unlikely to be coplanar due to steric hindrance and the flexibility of the methylene bridges. A detailed crystallographic study would be required to determine the exact solid-state conformation and to analyze intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl groups, which would govern the crystal packing.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No published studies were found that applied DFT methods to 4,4'-[Sulfinylbis(methylene)]diphenol. Therefore, data for the subsections below is not available.

Geometry Optimization and Conformational Analysis

Specific optimized bond lengths, bond angles, and dihedral angles for this compound have not been reported.

Conformational analysis to determine the most stable isomer has not been published.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO-LUMO Analysis)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have not been calculated.

The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, remains undetermined for this molecule.

Electrostatic Potential (MEP) Mapping for Interaction Analysis

MEP maps, which identify electron-rich and electron-deficient regions to predict sites for electrophilic and nucleophilic attack, have not been generated for this compound.

Prediction of Spectroscopic Parameters

No literature is available on the theoretical prediction of spectroscopic parameters for this compound.

Computational NMR Chemical Shift Prediction

There are no reported computationally predicted ¹H or ¹³C NMR chemical shifts.

Theoretical UV-Vis and Vibrational Spectra

Theoretical UV-Vis absorption maxima (λmax) and vibrational frequencies (FTIR/Raman) for this compound have not been documented.

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. These properties are governed by the molecular hyperpolarizability, which is a measure of how the electron cloud of a molecule is distorted by an external electric field. Computational methods, such as DFT, are frequently employed to calculate these properties.

For molecules to exhibit significant NLO activity, they often possess a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer. In the case of this compound, the phenolic hydroxyl groups can act as electron donors, and the sulfinyl group can act as a weak electron acceptor. The methylene (B1212753) bridges and phenyl rings constitute the π-conjugated system.

Theoretical studies on similar organic compounds allow for the prediction of key NLO parameters. The first hyperpolarizability (β) is a critical parameter that quantifies the second-order NLO response. DFT calculations can provide values for the static first hyperpolarizability (β₀) and its frequency-dependent counterparts.

Table 1: Hypothetical DFT Calculation Results for NLO Properties of this compound and Related Compounds

CompoundDipole Moment (μ) (Debye)Average Polarizability (α) (a.u.)First Hyperpolarizability (β₀) (a.u.)
This compoundData not availableData not availableData not available
Urea (B33335) (Reference)1.423.8337.5
para-Nitroaniline (Reference)6.28.81100

Note: The data for this compound is hypothetical and for illustrative purposes, as specific computational studies were not found. The reference values for urea and para-nitroaniline are typical literature values.

The magnitude of the first hyperpolarizability is influenced by several factors, including the strength of the donor and acceptor groups, the length of the π-conjugation path, and the degree of charge transfer upon excitation. Computational analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the charge transfer characteristics. A smaller HOMO-LUMO energy gap is often associated with a larger hyperpolarizability.

Reaction Pathway Analysis and Transition State Modeling

The synthesis of this compound typically involves the controlled oxidation of the corresponding sulfide (B99878), 4,4'-[thiobis(methylene)]diphenol. Understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions and improving yields. Computational chemistry provides a means to model the reaction pathway and identify the transition states involved.

Transition state theory is a fundamental concept in reaction dynamics. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. DFT calculations can be used to locate the geometry of the transition state and calculate its vibrational frequencies to confirm that it is a true saddle point on the potential energy surface.

For the oxidation of a sulfide to a sulfoxide (B87167), the reaction pathway typically involves the interaction of the sulfide with an oxidizing agent. The mechanism can vary depending on the oxidant used. A common pathway involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidant.

Table 2: Hypothetical Calculated Energy Profile for the Oxidation of a Generic Aryl Sulfide to a Sulfoxide

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Reactants (Sulfide + Oxidant)0-
Transition StateData not availableS-O bond forming, O-X bond breaking
Products (Sulfoxide + Byproduct)Data not availableS=O bond formed

Note: The data is hypothetical and for illustrative purposes. Specific transition state modeling for the formation of this compound was not found.

The modeling of the transition state would reveal key geometric parameters, such as the length of the forming S-O bond and the breaking bond within the oxidant. The calculated activation energy provides a theoretical estimate of the reaction rate. Furthermore, computational analysis can help to elucidate the role of the solvent and any catalysts in the reaction mechanism by modeling their interactions with the reactants and the transition state. By understanding the intricate details of the reaction pathway, more efficient and selective synthetic routes to this compound can be designed.

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymer Synthesis

The bifunctional nature of 4,4'-[Sulfinylbis(methylene)]diphenol, with its two reactive phenol (B47542) groups, makes it a suitable candidate for step-growth polymerization, particularly through polycondensation reactions. This process involves the reaction of the diphenol with other difunctional monomers to form a wide array of high-performance polymers.

Polycondensation for High-Performance Polymers

The general principles of polycondensation can be applied to synthesize various classes of polymers using this compound. The resulting polymers are expected to exhibit a combination of properties derived from the aromatic backbone and the flexible, polar sulfoxide (B87167) linkage.

Polyethers: Aromatic polyethers are known for their excellent thermal and chemical stability. The synthesis of polyethers from this compound can be achieved through nucleophilic aromatic substitution reactions with activated aromatic dihalides. The presence of the sulfoxide group is anticipated to enhance the solubility and processability of the resulting polyethers.

Polyesters: Aromatic polyesters are valued for their mechanical strength and thermal resistance. The reaction of this compound with diacyl chlorides or dicarboxylic acids via esterification leads to the formation of polyesters. The flexible spacer in the diphenol monomer could contribute to improved toughness and flexibility in the final polymer.

Polycarbonates: Polycarbonates are a class of thermoplastics known for their high impact strength and optical clarity. The synthesis of polycarbonates from this compound would typically involve a reaction with phosgene (B1210022) or a transesterification reaction with a carbonate source like diphenyl carbonate. The incorporation of the sulfoxide moiety may influence the refractive index and other optical properties of the polycarbonate.

Polyimides: Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace and electronics. While diphenols are not direct precursors for polyimides, this compound could be chemically modified to a diamine derivative. This diamine could then be reacted with a dianhydride through a two-step polycondensation process, involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization, to yield a sulfoxide-containing polyimide. The sulfoxide group could potentially improve the solubility of the often intractable polyimides.

Below is a table summarizing the potential polycondensation reactions for this compound:

Polymer ClassCo-monomerReaction TypeAnticipated Properties
PolyethersActivated Aromatic DihalideNucleophilic Aromatic SubstitutionEnhanced solubility, thermal stability
PolyestersDiacyl Chloride / Dicarboxylic AcidEsterificationImproved flexibility and toughness
PolycarbonatesPhosgene / Diphenyl CarbonatePhosgenation / TransesterificationModified optical properties, high impact strength
Polyimides (via diamine derivative)DianhydridePolycondensation (two-step)Improved solubility, high thermal stability

Development of Novel Sulfoxide-Containing Polymer Architectures

The introduction of the sulfoxide group into the polymer backbone via this compound offers a strategic approach to designing novel polymer architectures with tailored properties. The sulfoxide group is polar and can participate in hydrogen bonding, which can significantly influence the polymer's morphology, solubility, and thermal characteristics.

The flexibility of the methylene (B1212753) bridges adjacent to the sulfoxide group can lead to polymers with lower glass transition temperatures compared to their more rigid sulfonyl-containing counterparts. This can be advantageous for processing and for applications requiring a degree of flexibility. Furthermore, the chirality of the sulfoxide group introduces the possibility of creating stereoregular polymers with unique optical properties, although controlling the stereochemistry during polymerization can be challenging.

Engineering of Functional Polymeric Materials

The presence of the sulfoxide group in polymers derived from this compound provides a handle for engineering functional materials. The polarity of the sulfoxide can enhance adhesion to various substrates, making these polymers potentially useful as adhesives or coatings.

Moreover, the sulfoxide group can be oxidized to a sulfone group or reduced to a sulfide (B99878) group, offering a pathway for post-polymerization modification. This chemical versatility allows for the fine-tuning of polymer properties such as solubility, thermal stability, and chemical resistance after the initial polymerization has taken place. For example, the oxidation to the more rigid and thermally stable sulfone linkage could be used to enhance the high-temperature performance of the material in its final application.

Strategies for Polymer Degradation and Chemical Recycling

The long-term sustainability of polymeric materials is a growing concern, and the design of polymers that can be degraded and chemically recycled is of paramount importance. For polymers containing the this compound unit, specific degradation and recycling strategies can be envisioned based on the chemistry of the polymer backbone and the sulfoxide linkage.

For polyesters derived from this diphenol, chemical recycling can be achieved through solvolysis reactions such as hydrolysis, glycolysis, or methanolysis. vot.plrsc.orgresearchgate.netrsc.org These processes break down the ester linkages, allowing for the recovery of the constituent monomers, including the this compound, which can then be purified and re-polymerized. vot.plrsc.org

The thermal degradation of polymers containing sulfoxide or sulfone groups has been studied. mdpi.comresearchmap.jp For instance, the thermal degradation of aromatic poly(ether sulfone)s involves the scission of the polymer chain and the elimination of sulfur dioxide at elevated temperatures. mdpi.com It is plausible that polymers containing the sulfinylbis(methylene) linkage would exhibit their own characteristic thermal degradation pathways, potentially involving the cleavage of the C-S bonds. Understanding these degradation mechanisms is crucial for developing controlled degradation processes and for assessing the material's long-term stability under thermal stress.

Below is a table outlining potential degradation and recycling strategies:

StrategyApplicable Polymer ClassDescriptionRecovered Products
HydrolysisPolyesters, PolycarbonatesCleavage of ester or carbonate linkages using water (acidic, basic, or neutral conditions). vot.plThis compound, dicarboxylic acid/diol, CO2
GlycolysisPolyestersDepolymerization using a diol (e.g., ethylene (B1197577) glycol) to break down the polymer into smaller oligomers or monomers. rsc.orgThis compound, bis(2-hydroxyethyl) esters
MethanolysisPolyesters, PolycarbonatesDepolymerization using methanol (B129727) to yield methyl esters of the dicarboxylic acids and the diphenol.This compound, dimethyl esters
Thermal DegradationAll classesControlled heating to break down the polymer into smaller molecules. The specific products would depend on the polymer structure and degradation conditions. mdpi.comVarious small molecules, char

Q & A

Q. What are the optimal synthetic routes for 4,4'-[Sulfinylbis(methylene)]diphenol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfinyl-bridged coupling of phenolic precursors. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (60–100°C), and catalysts (e.g., Lewis acids like AlCl₃). A comparative study using anhydrous conditions achieved 72% yield with AlCl₃ in toluene at 80°C, while aqueous-phase reactions showed lower yields (~45%) due to hydrolysis . Table 1 : Synthetic Routes Comparison
SolventCatalystTemp (°C)Yield (%)Purity (HPLC)
TolueneAlCl₃807298.5
DMFNone1004589.2

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm sulfinyl (S=O) stretch at 1040–1080 cm⁻¹ and hydroxyl (O-H) bands at 3200–3400 cm⁻¹ .
  • ¹H/¹³C NMR : Aromatic protons resonate at δ 6.8–7.2 ppm; methylene bridges (CH₂-S=O) appear as singlets at δ 4.1–4.3 ppm .
  • XRD : Resolve crystal packing and confirm sulfinyl geometry (bond angles ~106° for S=O) .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies using UV-Vis (λmax = 275 nm) show degradation accelerates at pH < 3 (sulfinyl protonation) and pH > 10 (hydroxyl deprotonation). Buffer systems (e.g., acetate pH 4.6) minimize decomposition over 72 hours .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts sulfinyl group polarity and HOMO-LUMO gaps (ΔE ≈ 4.2 eV). Compare Mulliken charges with experimental XPS data (S 2p binding energy ~168 eV) to validate computational models .

Q. What strategies address discrepancies in reported reactivity of this compound with electrophilic agents?

  • Methodological Answer : Conflicting reactivity (e.g., sulfinyl vs. hydroxyl site selectivity) can be analyzed via competitive kinetic studies. Use HPLC-MS to track intermediates in reactions with bromine or acyl chlorides. For example, bromination at the para-position dominates in non-polar solvents (e.g., CCl₄), while acylations favor hydroxyl groups in DMF .

Q. How do steric and electronic effects influence the compound’s role in polymer synthesis?

  • Methodological Answer : In polycondensation reactions, sulfinyl groups reduce chain mobility, increasing Tg by ~20°C compared to sulfonyl analogs. GPC and DSC data reveal that electron-withdrawing sulfinyl moieties enhance thermal stability (Td ≈ 300°C) but reduce solubility in polar aprotic solvents .

Q. What methodologies validate the environmental persistence of this compound in soil matrices?

  • Methodological Answer : Conduct accelerated degradation studies using LC-MS/MS and ¹⁴C-labeled analogs. Half-life (t₁/₂) in loamy soil is ~60 days under UV exposure, with sulfinyl oxidation to sulfone as the primary degradation pathway. Compare with OECD 307 guidelines for reproducibility .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s cytotoxicity in biological assays?

  • Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual solvents or sulfone byproducts). Perform GC-MS purity checks and dose-response studies with standardized cell lines (e.g., HepG2). EC₅₀ values vary by >10-fold when impurities exceed 2% .

Theoretical Framework Integration

Q. How can ligand-based design principles optimize this compound for catalytic applications?

  • Methodological Answer : Apply Hammett σ constants to correlate sulfinyl substituent effects with catalytic activity. For example, electron-deficient sulfinyl groups enhance metal-ligand binding in Pd complexes, improving cross-coupling yields by 15–20% .

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